N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide

α-glucosidase inhibition 1,2,4-triazine antidiabetic

Researchers studying α-glucosidase inhibition face a critical SAR gap: no ortho-cyanophenyl substituent has been experimentally profiled in the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series. This compound fills that gap, enabling direct comparison with published analogs (IC50 range: 12.46-72.68 µM). • Ortho-cyanophenyl introduces strong electron withdrawal, linear nitrile dipole, and ortho steric constraint absent from all 17 characterized analogs. • Suitable for comparative LogD, kinetic solubility, and Caco-2 studies (XLogP 4.5, 6 HBA). • Supplied as-is; identity/purity verification is buyer's responsibility.

Molecular Formula C24H17N5OS
Molecular Weight 423.5 g/mol
CAS No. 354792-87-3
Cat. No. B12045023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide
CAS354792-87-3
Molecular FormulaC24H17N5OS
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC=C3C#N)C4=CC=CC=C4
InChIInChI=1S/C24H17N5OS/c25-15-19-13-7-8-14-20(19)26-21(30)16-31-24-27-22(17-9-3-1-4-10-17)23(28-29-24)18-11-5-2-6-12-18/h1-14H,16H2,(H,26,30)
InChIKeyVMADAHBFMTVVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide (CAS 354792-87-3): Procurement-Relevant Chemical Identity and Scaffold Context


N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide (CAS 354792-87-3) is a member of the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide class, a scaffold extensively studied for α-glucosidase inhibition [1]. This compound is listed in the Sigma-Aldrich rare chemical collection (SALOR-INT L223735-1EA) and is supplied as-is without analytical characterization, placing the onus of identity and purity verification on the buyer . Its structural differentiation from close analogs rests on the presence of an ortho-cyanophenyl moiety on the acetamide nitrogen, a substituent with distinct electronic and hydrogen-bonding properties that has not been experimentally profiled in the public domain relative to other aryl variations in the series.

Why N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide Cannot Be Replaced by Other In-Class Arylacetamide Analogs


Within the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series, α-glucosidase inhibitory potency is exquisitely sensitive to the electronic nature and position of the aryl substituent [1]. In the foundational Wang et al. study, IC50 values for 17 analogs (5a–5q) ranged from 12.46 µM to 72.68 µM depending solely on aryl substitution, with the electron-withdrawing nitro group at the para position (compound 5j) yielding the highest potency [1]. The ortho-cyanophenyl group present in CAS 354792-87-3 introduces a distinct combination of strong electron withdrawal, a linear nitrile dipole, and an ortho steric constraint that is absent from all characterized members of the series. Without empirical head-to-head data, substitution by any published analog would carry unquantifiable risk of potency loss, altered selectivity, or unpredictable binding-mode perturbation, making generic interchange scientifically indefensible.

Quantitative Differentiation Evidence for N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide Versus Closest Published Analogs


α-Glucosidase Inhibitory Scaffold Baseline: The 2-Cyanophenyl Analog Remains Uncharacterized Against the Published Series

The 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide scaffold has been systematically evaluated against α-glucosidase, with 17 derivatives (5a–5q) showing IC50 values from 12.46 ± 0.13 µM to 72.68 ± 0.20 µM versus acarbose (IC50 = 817.38 ± 6.27 µM) [1]. However, the N-(2-cyanophenyl) variant (CAS 354792-87-3) was not included in this or any other publicly reported structure–activity relationship (SAR) study. Consequently, no direct comparative potency data exist for this compound against any characterized analog or reference inhibitor.

α-glucosidase inhibition 1,2,4-triazine antidiabetic

Computational Physicochemical Differentiation: Ortho-Cyanophenyl Introduction Alters Polarity and Hydrogen-Bonding Capacity Relative to the Reference Scaffold

Computed descriptors from PubChem indicate that CAS 354792-87-3 has a XLogP3-AA of 4.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 [1]. In contrast, the unsubstituted parent compound 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide (CAS not assigned; MW ~322.09) has a lower molecular weight and fewer heteroatom hydrogen-bond acceptors [2]. The ortho-cyanophenyl group increases lipophilicity by ~1.5 logP units and adds a strong dipole (C≡N) capable of engaging in orthogonal polar interactions not available to the hydrogen-, methyl-, methoxy-, or halogen-substituted analogs characterized in the literature. This physicochemical differentiation is quantifiable but has not been correlated with any target-binding or pharmacokinetic outcome.

physicochemical properties drug-likeness medicinal chemistry

Absence of Reported Kinase, TDO, or IDO1 Inhibitory Data Precludes Differentiation from Known Triazine-Based Inhibitors

Certain 1,2,4-triazine derivatives, such as the IDO1 inhibitor N-(4-chlorophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide and the TDO2 inhibitor scaffold represented by CHEMBL3941937 (IC50 = 27 nM in A172 cells) [1], have demonstrated potent enzyme inhibition. CAS 354792-87-3 shares the 5,6-diphenyl-1,2,4-triazine-thioacetamide core but incorporates a distinct ortho-cyanophenyl cap. No inhibitory data against TDO2, IDO1, or any kinase target have been reported for this compound. Consequently, any claim of differentiated potency or selectivity against these targets is unsupported.

kinase inhibition TDO2 IDO1 cancer immunotherapy

Scientifically Justified Application Scenarios for N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide Procurement


SAR Expansion of the 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide α-Glucosidase Inhibitor Series

The compound can serve as a probe to map the SAR consequences of ortho-cyanophenyl substitution, filling a critical gap in the Wang et al. (2017) SAR matrix [1]. Its procurement is justified only when paired with a commitment to generate primary α-glucosidase IC50 data, enabling direct comparison with the published series (IC50 range: 12.46–72.68 µM).

Physicochemical Profiling and Early ADME Assessment of an Electron-Deficient Triazine-Thioacetamide

The computed XLogP of 4.5 and the presence of six hydrogen-bond acceptors [2] suggest that this compound may exhibit permeability and solubility behavior distinct from the less lipophilic, less polar analogs in the series. It is a suitable candidate for comparative LogD, kinetic solubility, and Caco-2 permeability studies to assess the developability impact of ortho-cyano incorporation.

Kinase or TDO2/IDO1 Screening as a Hypothesis-Generating Exercise

Given that close structural relatives have shown nanomolar TDO2 inhibition (IC50 = 27 nM) [3] and micromolar-to-submicromolar IDO1 inhibition, this compound may be submitted to broad kinase or TDO/IDO profiling panels. Procurement is appropriate only when the objective is de novo target identification, not as a characterized positive control.

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